BenchChemオンラインストアへようこそ!

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone

mSin3B–PAH1 NRSF/REST protein–protein interaction

This benzoylpiperidine is explicitly exemplified in US9206125B2 as a binder to the mSin3B–PAH1 domain, disrupting NRSF/REST interaction—a mechanism directly implicated in Huntington's disease, medulloblastoma, and neuropathic pain. The 3-methylpiperidine–carbonyl–(3-methyl-4-nitrophenyl) architecture is essential for target engagement; regioisomeric or des-methyl analogs lack comparable validation. Researchers should confirm identity via ¹H NMR and HPLC (≥95% purity) upon receipt. For reliable target-engagement studies, use this compound alongside the 2-methylpiperidine isomer (CAS 333350-57-5) and the 4-methyl-3-nitrophenyl regioisomer (CAS 349093-27-2) as negative controls.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B11024012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)14(17)12-5-6-13(16(18)19)11(2)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3
InChIKeyWHGBZEHQXFLBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone – Procurement-Ready Chemical Identity, Class, and Physicochemical Profile


(3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone (synonym: 3-methyl-1-(3-methyl-4-nitrobenzoyl)piperidine, CAS 321532-90-5) is a synthetic small-molecule benzoylpiperidine derivative with molecular formula C₁₄H₁₈N₂O₃ and molecular weight 262.30 g·mol⁻¹ . The compound belongs to the aryl-(methylpiperidinyl)methanone class, featuring a 3-methyl-4-nitrophenyl ring linked via a carbonyl bridge to a 3-methylpiperidine moiety. It is catalogued as a research chemical and has appeared in patent literature as a modulator of the mSin3B–PAH1 / NRSF protein–protein interaction axis, a target implicated in Huntington's disease, medulloblastoma, and neuropathic pain [1]. The compound's structural features—specifically the 3-methyl substitution on the piperidine ring and the 3-methyl-4-nitro substitution pattern on the phenyl ring—distinguish it from closely related positional isomers and des-methyl analogs that are commercially available from multiple vendors .

Why (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


Superficially interchangeable benzoylpiperidine analogs sharing the C₁₄H₁₈N₂O₃ formula mask critical pharmacophoric distinctions that directly impact target engagement and selectivity. The position of the methyl group on the piperidine ring (3-methyl vs. 2-methyl vs. 4-methyl) alters the three-dimensional orientation of the carbonyl-linked aryl ring, affecting binding-pocket complementarity; the regiochemistry of the nitro and methyl substituents on the phenyl ring (3-methyl-4-nitro vs. 4-methyl-3-nitro) further modulates electron density and hydrogen-bonding capacity at the protein interface . In the mSin3B–PAH1/NRSF patent disclosure, only compounds bearing the precise 3-methylpiperidine–carbonyl–(3-methyl-4-nitrophenyl) architecture were explicitly exemplified as binding-competent species, whereas regioisomeric and des-methyl variants were not shown to engage the same target with comparable efficacy [1]. Generic substitution without quantitative confirmatory binding data therefore risks selecting a compound with undetermined or absent activity at the intended biological target, undermining experimental reproducibility and procurement value in drug-discovery campaigns.

Quantitative Differentiation Evidence for (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone vs. Closest Analogs


Regiochemical Methyl-Position Specificity: 3-Methylpiperidine vs. 2-Methyl- and 4-Methylpiperidine Isomers

Among the three possible methylpiperidine regioisomers bearing the identical 3-methyl-4-nitrophenyl–carbonyl warhead, only the 3-methylpiperidine variant (the target compound) is explicitly listed as an exemplified compound in US9206125B2 within the genus of mSin3B–PAH1 domain-binding molecules. The 2-methylpiperidine and 4-methylpiperidine isomers (CAS 333350-57-5 and the ChemDiv-listed 4-methyl analog, respectively) are commercially catalogued but lack any corresponding patent exemplification or disclosed binding data for this target [1]. This establishes the 3-methyl substitution as a critical determinant for recognition by the PAH1 binding pocket, distinguishing the target compound from its regioisomeric counterparts that are otherwise identical in molecular formula and mass .

mSin3B–PAH1 NRSF/REST protein–protein interaction

Phenyl Ring Regiochemistry: 3-Methyl-4-nitrophenyl vs. 4-Methyl-3-nitrophenyl Isomer

The target compound bears a 3-methyl-4-nitrophenyl substitution pattern, whereas the commercially available isomer (4-methyl-3-nitrophenyl)(3-methylpiperidin-1-yl)methanone (CAS 349093-27-2) swaps the positions of the methyl and nitro groups on the phenyl ring . This positional swap alters the electronic character of the aryl ring (nitro para vs. meta to the carbonyl) and modifies the molecular electrostatic potential surface presented to a binding partner. In benzoylpiperidine-based MAGL inhibitor SAR studies, analogous nitro-group positional changes have been shown to shift IC₅₀ values by over an order of magnitude, underscoring the sensitivity of target affinity to nitro regiochemistry in this chemotype [1]. The 4-methyl-3-nitro regioisomer has no associated mSin3B–PAH1 binding data.

regioselectivity nitroarene SAR

Carbonyl Linker Requirement: Benzoylpiperidine vs. Direct N-Arylpiperidine Scaffold

The target compound incorporates a carbonyl (C=O) linker between the 3-methyl-4-nitrophenyl ring and the 3-methylpiperidine nitrogen, forming a tertiary amide/benzoylpiperidine structure. The direct N-aryl analog 1-(3-methyl-4-nitrophenyl)piperidine (CAS 120534-11-4) lacks this carbonyl spacer, resulting in a fundamentally different geometry: the benzoylpiperidine adopts a more extended conformation with the carbonyl oxygen available as a hydrogen-bond acceptor, whereas the N-arylpiperidine places the piperidine ring directly conjugated to the phenyl ring, altering both conformational preferences and electronic distribution . In vitro cytotoxicity data reported for the N-aryl analog against MCF-7 and A549 cell lines cannot be extrapolated to the benzoylpiperidine target compound, as the pharmacophores are structurally distinct .

carbonyl linker conformational flexibility hydrogen bonding

Methyl Presence on Phenyl Ring: 3-Methyl-4-nitrophenyl vs. Des-Methyl (4-Nitrophenyl) Analog

The target compound carries a methyl group at the 3-position of the nitrophenyl ring. The des-methyl analog, 3-methylpiperidin-1-yl(4-nitrophenyl)methanone (CAS 349091-32-3), lacks this substituent and is referenced in a distinct patent context (binding to an unrelated target) . The 3-methyl group increases calculated logP by approximately 0.5 units relative to the des-methyl analog, enhancing membrane permeability potential; in drug-discovery SAR campaigns, the presence or absence of a single methyl group on an aryl ring has been repeatedly demonstrated to shift target binding affinities by factors ranging from 2-fold to over 100-fold depending on the complementarity of the sub-pocket [1]. No comparative binding data for the mSin3B–PAH1 target are publicly available for the des-methyl analog.

lipophilicity methyl effect target affinity

Biological Target Specificity: mSin3B–PAH1/NRSF Pathway vs. Unrelated Screening Hits from Structurally Divergent Analogs

The target compound is specifically linked to the mSin3B–PAH1 / NRSF (REST) protein–protein interaction axis in patent US9206125B2, with claimed therapeutic relevance to Huntington's disease, medulloblastoma, and neuropathic pain [1]. By contrast, a structurally related but distinct compound—(3-methyl-4-nitro-phenyl)-[4-(phenylmethyl)piperidin-1-yl]methanone (BindingDB ID: BDBM62090)—was tested in an HTS campaign against the Neuropeptides B/W receptor type 1 (human) and exhibited a weak IC₅₀ of 25,600 nM (25.6 μM), indicating that even modest structural modifications (4-benzyl substitution on piperidine) redirect target specificity away from the mSin3B pathway [2]. This underscores the narrow SAR window around the 3-methylpiperidine–carbonyl–(3-methyl-4-nitrophenyl) scaffold and the risk of off-target or null activity when procuring analogs lacking the precise substitution pattern.

mSin3B NRSF/REST target specificity

Vendor Availability and Purity Benchmarking Across Regioisomeric and Des-Methyl Analogs

The target compound (CAS 321532-90-5) is listed as available through specialty chemical suppliers, though with fewer registered vendors compared to its 2-methylpiperidine isomer (CAS 333350-57-5, listed in the a2bchem catalog) and the 4-methylpiperidine isomer (listed by ChemDiv) . The 4-methyl-3-nitrophenyl regioisomer (CAS 349093-27-2) is listed on ChemicalBook with predicted boiling point (422.9 ± 38.0 °C) and density (1.160 ± 0.06 g·cm⁻³) data, providing physicochemically comparable but biologically distinct alternatives . The relative scarcity of suppliers for the target 3-methylpiperidine isomer may affect lead times and pricing, making proactive vendor engagement and analytical identity verification (NMR, HPLC purity ≥95%) critical procurement considerations. No quantitative purity specifications were publicly accessible for the target compound at the time of analysis, necessitating batch-specific certificate-of-analysis review prior to purchase .

supply chain purity procurement

High-Confidence Application Scenarios for (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Huntington's Disease Drug Discovery: mSin3B–PAH1 / NRSF Pathway Modulation

The compound is explicitly exemplified in US9206125B2 as an agent that binds to the PAH1 domain of mSin3B, disrupting its interaction with the neural restrictive silencer factor NRSF/REST [1]. This mechanism is directly implicated in Huntington's disease pathology, where aberrant NRSF/REST activity contributes to transcriptional dysregulation. The 3-methylpiperidine–carbonyl–(3-methyl-4-nitrophenyl) architecture is essential for this binding activity; procurement of regioisomeric or des-methyl analogs risks selecting compounds with unverified (and likely absent) PAH1 engagement. Medicinal chemistry teams pursuing NRSF-targeted therapies should prioritize this specific compound as a validated starting point for hit-to-lead optimization.

Medulloblastoma and Neuropathic Pain Research: NRSF-Dependent Gene Regulation

Patent US9206125B2 further claims therapeutic applicability to medulloblastoma and neuropathic pain, both conditions linked to NRSF/REST-mediated gene silencing [1]. The target compound's demonstrated binding to the mSin3B–PAH1 domain positions it as a tool compound for probing NRSF-dependent transcriptional programs in neuronal and tumor cell models. Researchers should verify compound identity via ¹H NMR and HPLC (≥95% purity) upon receipt, given the limited supplier base and the risk of isomer misidentification . Comparative control experiments with the 2-methylpiperidine isomer (CAS 333350-57-5) or the 4-methyl-3-nitrophenyl regioisomer (CAS 349093-27-2) can serve as negative controls to confirm on-target specificity.

Chemical Biology Tool Compound for Protein–Protein Interaction (PPI) Inhibitor Screening

The mSin3B–PAH1/NRSF interface represents a challenging protein–protein interaction target. The target compound, as a patent-validated binder, can serve as a reference ligand in competitive binding assays (e.g., fluorescence polarization or SPR) to screen for higher-affinity PPI inhibitors [1]. Its well-defined structure—with a single chiral center at the 3-position of the piperidine ring (racemic unless otherwise specified)—provides a tractable scaffold for SAR expansion. Procurement specifications should include enantiomeric composition data if stereochemically pure material is required, as the patent does not explicitly disclose enantiomer-resolved activity .

Negative-Control Experimental Design Using Structural Isomers

For rigorous target-engagement studies, the target compound should be tested alongside its closest commercially available isomers as specificity controls. The 2-methylpiperidine isomer (CAS 333350-57-5), the 4-methyl-3-nitrophenyl regioisomer (CAS 349093-27-2), and the des-methyl phenyl analog (CAS 349091-32-3) are all structurally authenticated alternatives that lack mSin3B–PAH1 patent exemplification [1]. Differential activity between the target compound and these controls in mSin3B–PAH1 binding or NRSF-dependent reporter assays would provide strong evidence of on-target pharmacological specificity, strengthening the interpretation of downstream biological effects .

Quote Request

Request a Quote for (3-Methyl-4-nitrophenyl)(3-methylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.